methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers
Description
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-10H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUWIPFNNGDRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC2=CC=CC=C12)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and a carboxylic acid derivative.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is primarily studied for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets:
- Antidepressant Activity : Initial studies have indicated that this compound may exhibit antidepressant-like effects due to its ability to modulate neurotransmitter systems. Research suggests that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:
- Building Block for Complex Molecules : Due to its unique structure, it can be utilized as a building block in the synthesis of more complex indene derivatives. These derivatives often possess enhanced biological activities.
- Chiral Synthesis : The presence of diastereomers allows for the exploration of chiral synthesis techniques, which are crucial in developing enantiomerically pure compounds for pharmaceutical applications.
Research Tool
Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is also employed as a research tool in various scientific investigations:
- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions due to its reactive functional groups.
- Bioassays : It is used in bioassays to evaluate the pharmacological effects of new drug candidates, providing insights into their efficacy and safety profiles.
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant-like effects of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in animal models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting potential as a novel antidepressant agent.
Case Study 2: Neuroprotection
In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes, highlighting its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, including pharmacological effects, toxicity, and relevant research findings.
- CAS Number : 199330-64-8
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Physical Form : White to yellow solid
- Melting Point : Not specified
- Storage Conditions : Inert atmosphere, room temperature
Pharmacological Effects
-
Receptor Interaction :
- The compound has been studied for its interaction with discoidin domain receptor 1 (DDR1), which is involved in various cellular processes including cell adhesion and migration. A series of derivatives based on this compound showed selective inhibition of DDR1, suggesting potential applications in cancer therapy .
- Anticancer Potential :
- Neuroprotective Effects :
Toxicity and Safety
The compound is classified as irritating to the eyes, respiratory system, and skin. Inhalation can cause respiratory tract irritation, while ingestion may lead to gastrointestinal disturbances such as nausea and vomiting. Long-term exposure could result in delayed pulmonary edema .
Case Studies
Several studies have investigated the biological activity of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride:
- Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
- Mechanistic Studies :
- Mechanistic investigations revealed that the compound induces apoptosis through the intrinsic pathway, activating caspases and leading to DNA fragmentation.
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
When handling this compound, use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. Waste should be segregated and disposed of via certified hazardous waste services. Avoid skin contact, and refer to GHS guidelines for hazard classification, though specific toxicity data may require extrapolation from structurally similar compounds (e.g., indene derivatives) .
Q. How is the diastereomeric mixture characterized using spectroscopic methods?
1H-NMR is critical for distinguishing diastereomers. For example, in related indene derivatives, distinct splitting patterns in the δ 3.7–4.0 ppm range (e.g., methoxy or amine protons) and aromatic regions (δ 6.5–7.5 ppm) can resolve stereochemical differences. Coupling constants () and integration ratios help quantify diastereomer ratios. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxylate (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. What synthetic methodologies are effective for preparing this compound, considering diastereomer formation?
A typical route involves:
- Step 1 : Condensation of 2,3-dihydro-1H-indene-1-carboxylic acid with methyl alcohol under acidic conditions (e.g., HCl/dioxane) to form the methyl ester.
- Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution. Diastereomers arise from stereochemical outcomes at the indene bridgehead.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether . Key parameters : Reaction time (1–24 hours), temperature (RT to reflux), and solvent polarity influence diastereomer ratios.
Q. How can contradictory NMR data in diastereomeric mixtures be resolved during structural elucidation?
Contradictions may arise from dynamic processes (e.g., tautomerism or rotameric equilibria). Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows exchange, resolving split signals.
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignments.
- Computational modeling : DFT calculations predict stable conformers and NMR chemical shifts .
Q. What strategies optimize diastereomer separation using chromatographic techniques?
- TLC : Use polar stationary phases (silica gel) with mobile phases like pentane:ethyl acetate (9:1), achieving values ~0.25 for baseline separation .
- HPLC : Chiral columns (e.g., amylose-based) with hexane:isopropanol gradients resolve enantiomers, while reverse-phase C18 columns separate diastereomers.
- Prep-scale chromatography : Flash chromatography with gradient elution (0–50% EtOAc in hexane) isolates gram quantities .
Q. How does the hydrochloride salt influence reactivity in nucleophilic substitution reactions?
The HCl counterion enhances electrophilicity at the carboxylate carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the indene scaffold may reduce reactivity compared to linear analogs. Kinetic studies (e.g., monitoring by <sup>13</sup>C-NMR) can quantify activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
